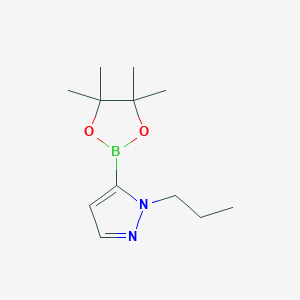

1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Description

1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing pyrazole derivative characterized by a propyl group at the 1-position and a pinacol boronate ester at the 5-position of the pyrazole ring. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds . This compound is part of a broader class of pyrazole-based boronic esters, which are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BN2O2/c1-6-9-15-10(7-8-14-15)13-16-11(2,3)12(4,5)17-13/h7-8H,6,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLUYNSHSZMQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460542 | |

| Record name | 1-PROPYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-76-2 | |

| Record name | 1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847818-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-PROPYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and biological probes.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through its ability to form stable boronic acid derivatives, which can act as intermediates in various chemical reactions. The molecular targets and pathways involved include the formation of carbon-boron bonds, which are crucial in cross-coupling reactions.

Comparison with Similar Compounds

Key Research Findings

Substituent Effects on Reactivity :

- Alkyl groups (propyl, isopropyl) enhance solubility in organic solvents (e.g., THF, DCM), favoring homogeneous reaction conditions .

- Aromatic substituents (phenyl, benzyl) may improve crystallinity, aiding purification but complicating coupling in sterically demanding systems .

Positional Isomerism :

- Boronate placement (4- vs. 5-position) influences electronic distribution and regioselectivity in subsequent reactions. For example, 4-borylated pyrazoles may exhibit distinct reactivity patterns in medicinal chemistry applications .

Applications in Drug Discovery :

- Pyrazole boronic esters serve as precursors for kinase inhibitors and antiviral agents. The propyl derivative’s balance of lipophilicity and reactivity makes it a candidate for prodrug development .

Biological Activity

1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole (CAS: 847818-76-2) is a boron-containing organic compound with potential biological activity. Its unique structure incorporates a pyrazole ring and a dioxaborolane moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C12H21BN2O2

- Molecular Weight : 236.12 g/mol

- Purity : ≥97%

- IUPAC Name : this compound

- CAS Number : 847818-76-2

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antiparasitic Activity

Recent studies have indicated that compounds with similar structures exhibit antiparasitic effects. For instance, modifications in the pyrazole scaffold have been linked to enhanced activity against Plasmodium species. The incorporation of polar functionalities has been shown to improve aqueous solubility and metabolic stability while maintaining or enhancing antiparasitic efficacy.

| Compound | Activity (EC50) | Remarks |

|---|---|---|

| WJM921 | 0.010 µM | Potent against P. falciparum |

| 10a | 0.577 µM | Unsubstituted pyrazole; decreased activity |

| 10g | 0.064 µM | N-methyl substitution increased potency |

Toxicity and Safety Profile

Toxicological assessments reveal that this compound may exhibit harmful effects upon ingestion and skin contact:

- H302 : Harmful if swallowed.

- H315 : Causes skin irritation.

These safety concerns necessitate careful handling and usage in laboratory settings.

Study on Metabolic Stability

A study focused on the metabolic stability of related compounds demonstrated that the presence of dioxaborolane groups can significantly influence the pharmacokinetic properties of pyrazole derivatives. The introduction of bulky substituents improved metabolic stability in human liver microsomes but may have varying effects on solubility.

Efficacy Against Trypanosomiasis

In research targeting Trypanosoma brucei, boron-containing compounds were examined for their potential as trypanocidal agents. The structural features of these compounds were correlated with their ability to penetrate cellular barriers and exhibit efficacy against the parasite.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.